![molecular formula C12H10F2N2O B15165661 2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- CAS No. 642084-23-9](/img/structure/B15165661.png)
2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- is a chemical compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This process can yield a mixture of fluorinated pyridines .
Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to produce 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling reaction, is common for producing various pyridine derivatives. These reactions typically involve the coupling of bromopyridine derivatives with arylboronic acids under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- can undergo several types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound less reactive towards nucleophilic substitution compared to its chlorinated or brominated analogues.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are commonly used to modify the pyridine ring.
Common Reagents and Conditions
Fluorination Reagents: AlF3, CuF2, Bu4N+F−
Cross-Coupling Reagents: Palladium catalysts, arylboronic acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki cross-coupling reaction can produce a variety of aryl-substituted pyridine derivatives .
Scientific Research Applications
2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical properties and biological activities.
Radiotherapy: Fluorinated pyridines, including this compound, are investigated for their use in local radiotherapy of cancer.
Agricultural Chemistry:
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- is not well-documented. like other fluorinated pyridines, it is likely to interact with biological targets through its electron-withdrawing fluorine atoms, which can influence the compound’s binding affinity and activity. The specific molecular targets and pathways involved would depend on the compound’s application in medicinal or agricultural chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
- 3,5-Difluoropyridine
Uniqueness
2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- is unique due to the specific positioning of the fluorine atoms and the methoxy group on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to other fluorinated pyridines .
Properties
CAS No. |
642084-23-9 |
|---|---|
Molecular Formula |
C12H10F2N2O |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
3-[(2,5-difluorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10F2N2O/c13-9-3-4-10(14)8(6-9)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) |
InChI Key |
SZYXBRWMGILUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


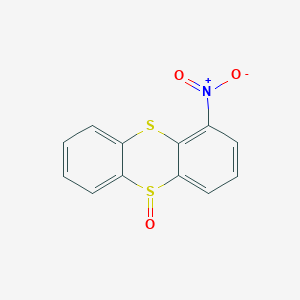
![4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine](/img/structure/B15165582.png)
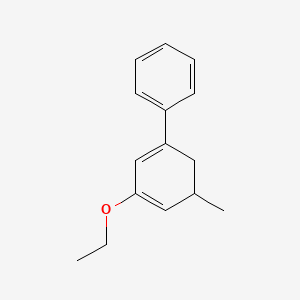
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15165592.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole)](/img/structure/B15165598.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B15165610.png)
![N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine](/img/structure/B15165617.png)
![1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene](/img/structure/B15165621.png)
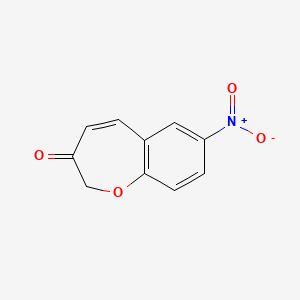
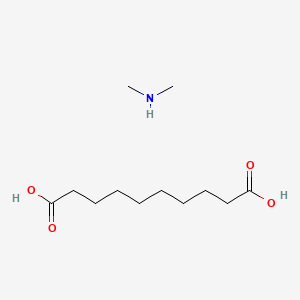
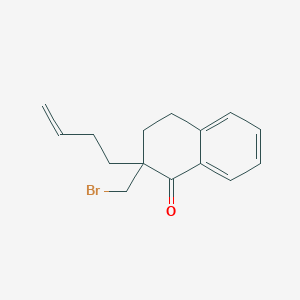
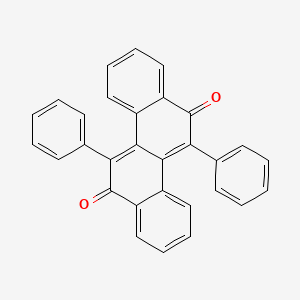
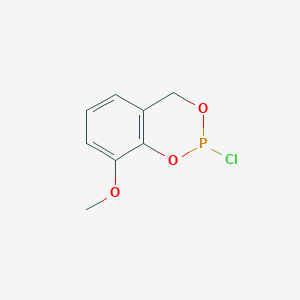
![6-[6-(Cyclopentylamino)-4-(4-methylphenyl)pyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165681.png)
